2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid

Description

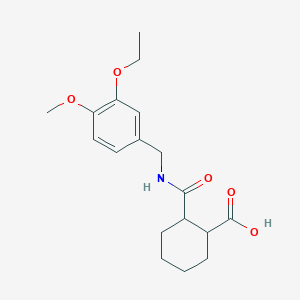

2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid is a synthetic cyclohexanecarboxylic acid derivative featuring a carbamoyl group at the 2-position of the cyclohexane ring. The carbamoyl moiety is substituted with a benzyl group bearing 3-ethoxy and 4-methoxy substituents. This compound’s structural complexity arises from the interplay of its cyclohexane backbone, hydrogen-bonding functional groups (carboxylic acid and carbamoyl), and aromatic substituents.

Properties

IUPAC Name |

2-[(3-ethoxy-4-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-3-24-16-10-12(8-9-15(16)23-2)11-19-17(20)13-6-4-5-7-14(13)18(21)22/h8-10,13-14H,3-7,11H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRDIYKYNDAOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(=O)C2CCCCC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a cyclohexane core with a carbamoyl group and an ethoxy-methoxybenzyl moiety, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related cyclohexanecarboxylic acid derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 25 | Induction of Apoptosis |

| Compound B | HCT116 (Colon Cancer) | 30 | Inhibition of Proliferation |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Table 2: Anti-inflammatory Activity

| Compound Name | Assay Type | Result |

|---|---|---|

| Compound C | Cytokine Inhibition | Reduced IL-6 secretion by 40% |

The biological activity of this compound is believed to involve multiple pathways:

- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death.

- Cytokine Modulation : By inhibiting the release of inflammatory cytokines, the compound may reduce inflammation-related tissue damage.

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle in cancer cells, preventing further proliferation.

Case Studies

Several studies have investigated the effects of related compounds on cancer cell lines:

- Study on MDA-MB-231 Cells : A derivative exhibited significant cytotoxicity with an IC value of 25 µM after 72 hours, indicating strong potential for breast cancer treatment.

- Colon Cancer Research : Another study reported that a similar compound reduced cell viability in HCT116 cells by over 50% at concentrations above 30 µM.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 3-ethoxy-4-methoxybenzyl group in the target compound introduces steric bulk and electronic modulation compared to simpler analogs like the unsubstituted benzyl () or single-alkoxy derivatives (). These substituents may enhance lipophilicity and influence receptor binding in pharmacological contexts.

- The cyclohexene backbone in introduces chirality and rigidity, contrasting with the saturated cyclohexane ring in the target compound. This difference impacts conformational flexibility and hydrogen-bonding patterns .

Hydrogen-Bonding and Crystallography :

- Compounds with carboxylic acid groups (e.g., ) form hydrogen-bonded dimers (R₂²(8) rings), which stabilize crystal structures and affect solubility . The target compound’s dual hydrogen-bonding groups (COOH and NH) likely enable similar dimerization, though its extended alkoxy substituents may disrupt packing efficiency compared to smaller analogs.

Synthetic Considerations: The synthesis of alkoxy-substituted analogs (e.g., ) often requires selective protection/deprotection strategies.

Pharmacological Potential: While direct pharmacological data for the target compound are lacking, structurally related compounds (e.g., 3-O-Feruloylquinic acid in ) are used as reference standards or synthetic precursors, suggesting analogous roles for the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.